(2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 4-bromo-5-propylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the chalcone structure can yield the corresponding alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research in medicinal chemistry could explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic structure.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-methylthiophen-2-yl)prop-2-en-1-one: Similar structure with a methyl group instead of a propyl group.
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-chloro-5-propylthiophen-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of (2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyloxy group and the bromo-propyl-thiophene moiety provides opportunities for further functionalization and exploration of its properties.
Properties
Molecular Formula |
C23H21BrO2S |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
(E)-1-(4-bromo-5-propylthiophen-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H21BrO2S/c1-2-6-22-20(24)15-23(27-22)21(25)14-11-17-9-12-19(13-10-17)26-16-18-7-4-3-5-8-18/h3-5,7-15H,2,6,16H2,1H3/b14-11+ |
InChI Key |
LCKIZAZNPGSHGX-SDNWHVSQSA-N |
Isomeric SMILES |
CCCC1=C(C=C(S1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)Br |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
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